4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
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Description
4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex carbohydrate . It has a molecular formula of C28H27NO8 and a molecular weight of 505.52 . It is a solid at 20°C and should be stored at temperatures below 0°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a glucopyranoside core, which is a common structural component in many complex carbohydrates . This core is modified with a methoxyphenyl group, a benzyl group, and a phthalimido group .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular formula of C28H27NO8 and a molecular weight of 505.52 . It should be stored at temperatures below 0°C .Scientific Research Applications
Mechanisms of Bond Cleavage in Lignin Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has provided insights into the mechanisms of bond cleavage under specific conditions. Such studies highlight the significance of the structural components in determining reaction pathways and mechanisms, which could be relevant for understanding the reactivity and applications of "4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside" in lignin modification or synthesis of complex organic molecules (T. Yokoyama, 2015).
Pharmacological Potential of Natural Compounds
The exploration of natural compounds for pharmacological applications is a significant area of research. For instance, 4′-geranyloxyferulic acid, a natural oxyprenylated ferulic acid derivative, has demonstrated valuable anti-inflammatory and anti-tumor properties, suggesting the potential for related compounds in drug discovery and development (F. Epifano et al., 2015).
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, has been studied for their potential as tracers for biomass burning and their role in secondary organic aerosol (SOA) formation. Understanding the reactivity of such compounds can inform environmental monitoring and assessment strategies, which could be applicable to related methoxyphenyl compounds (Changgeng Liu et al., 2022).
Biodegradation of Phthalate Esters
Research on the biodegradation of phthalate esters by bacteria offers insights into environmental remediation techniques. Understanding the metabolic pathways involved in the degradation of complex organic esters could inform the development of bioremediation strategies for related compounds (P. Keyser et al., 1976).
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-11-13-19(14-12-18)36-28-23(29-26(32)20-9-5-6-10-21(20)27(29)33)25(24(31)22(15-30)37-28)35-16-17-7-3-2-4-8-17/h2-14,22-25,28,30-31H,15-16H2,1H3/t22-,23-,24-,25-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNEOGZZUQQDV-JWJHGQTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693668 |
Source
|
Record name | 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138906-44-2 |
Source
|
Record name | 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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